Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate
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Overview
Description
Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate is an organic compound with the molecular formula C12H11ClO2S. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate typically involves the reaction of 5-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methylbenzo[b]thiophene-2-acetic acid
- Methyl 2-thienylacetate
- 2-Thiophenemethanol
Uniqueness
Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate stands out due to its unique combination of a benzothiophene core with a chloro and methyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11ClO2S |
---|---|
Molecular Weight |
254.73 g/mol |
IUPAC Name |
methyl 2-(5-chloro-3-methyl-1-benzothiophen-2-yl)acetate |
InChI |
InChI=1S/C12H11ClO2S/c1-7-9-5-8(13)3-4-10(9)16-11(7)6-12(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
MHTVWKZENPZIOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)CC(=O)OC |
Origin of Product |
United States |
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